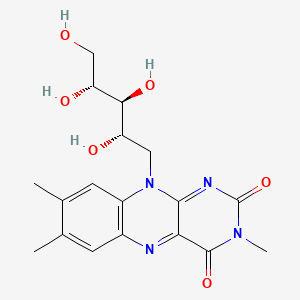
3-Methylriboflavin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylriboflavin, also known as this compound, is a useful research compound. Its molecular formula is C18H22N4O6 and its molecular weight is 390.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photodynamic Therapy
Overview
Photodynamic therapy (PDT) utilizes photosensitizers to produce reactive oxygen species upon light activation, leading to the destruction of targeted cells, particularly in cancer treatment. 3-Methylriboflavin has shown promise as a photosensitizer due to its ability to generate singlet oxygen efficiently.
Case Studies and Findings
- Stability and Efficacy : Research indicates that the tetraacetyl derivative of this compound (3MeTARF) exhibits enhanced photostability compared to riboflavin. The photolysis quantum yield of 3MeTARF is significantly lower than that of riboflavin, suggesting a reduced rate of degradation under light exposure, which is advantageous for prolonged therapeutic effects .
- Comparative Properties : A study summarized the photophysical properties of various riboflavin derivatives, highlighting that 3MeTARF maintains a high singlet oxygen-generating ability while exhibiting lower polarity and increased photoresistance, making it an effective candidate for PDT applications .
Organic Synthesis
Utilization in Reactions
this compound has been employed in photocatalytic reactions, particularly in the Mitsunobu reaction, which is a method for synthesizing esters from alcohols and acids without the need for azo-reagents. This reaction benefits from the photoinduced electron transfer capabilities of this compound, allowing for efficient and stereoselective coupling .
Experimental Results
- Esterification Efficiency : In experiments utilizing 10% this compound tetraacetate as a catalyst under visible light irradiation (450 nm), researchers achieved high yields of esters while retaining stereochemical configurations. This demonstrates the compound's utility in organic synthesis, particularly in creating complex molecules with precision .
Biological Interactions
Binding Studies
The interaction of this compound with riboflavin binding protein (RBP) has been investigated using nuclear magnetic resonance spectroscopy. Findings suggest that while this compound does not exhibit pH-dependent shifts in its NMR signals, it binds to RBP similarly to riboflavin but through different mechanisms . This understanding is crucial for elucidating how flavins are absorbed and utilized in biological systems.
Summary Table of Properties
| Property | Riboflavin | This compound | 3MeTARF |
|---|---|---|---|
| Photolysis Quantum Yield | 1.1×10−3 mol einst−1 | <10−5 mol einst−1 | Lower than riboflavin |
| Singlet Oxygen Generation | High | Moderate | High |
| Stability | Low | Moderate | High |
| Application | PDT | Organic Synthesis | PDT |
Propiedades
Número CAS |
28721-76-8 |
|---|---|
Fórmula molecular |
C18H22N4O6 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
3,7,8-trimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C18H22N4O6/c1-8-4-10-11(5-9(8)2)22(6-12(24)15(26)13(25)7-23)16-14(19-10)17(27)21(3)18(28)20-16/h4-5,12-13,15,23-26H,6-7H2,1-3H3/t12-,13+,15-/m0/s1 |
Clave InChI |
RGUVADPNZLSRIL-GUTXKFCHSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)CC(C(C(CO)O)O)O |
SMILES isomérico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)C)CC(C(C(CO)O)O)O |
Key on ui other cas no. |
28721-76-8 |
Sinónimos |
3-methylriboflavin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















